molecular formula C13H21N5O4 B2700220 7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 838906-16-4

7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2700220
CAS RN: 838906-16-4
M. Wt: 311.342
InChI Key: YDSDAZJZQUWZLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C13H21N5O4 and its molecular weight is 311.342. The purity is usually 95%.
BenchChem offers high-quality 7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-methoxyethyl)-8-((2-methoxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urinary Calculi Analysis

Research has identified the presence of methylated purines, including derivatives similar to the query compound, in urinary stones, suggesting that such compounds can serve as admixtures in uric acid stones. The study measured the content of methylated purines in urinary calculi and found that uric acid stones contained admixtures of several purine derivatives, indicating that urinary purines may co-precipitate in samples supersaturated with uric acid, appearing as admixtures in urinary stones. This insight is crucial for understanding the biochemical composition of urinary calculi and its clinical implications in urolithiasis (Safranow & Machoy, 2005).

COPD Drug Interactions

Another application involves the study of drug interactions, particularly between bronchodilators used in Chronic Obstructive Pulmonary Diseases (COPD). The interaction between aminophylline (a compound structurally related to caffeine and theophylline, similar to the query compound) and salbutamol was observed to induce extreme tachycardia, highlighting the importance of monitoring for potential drug interactions in COPD management. This case underscores the need for careful drug management and the potential risks associated with the use of multiple bronchodilators (Meena, 2019).

Parkinson's Disease Research

The compound's relevance extends to neurodegenerative disease research, particularly Parkinson's disease (PD). Studies on caffeine and its derivatives, including structurally similar compounds, have shown neuroprotective effects against PD. The research illustrates that caffeine and certain A2A adenosine receptor antagonists can attenuate the dopaminergic deficits characteristic of PD, offering a potential therapeutic avenue for managing this neurodegenerative disease (Chen et al., 2001).

Purine Metabolism in Humans

The metabolism and excretion of purines in humans have been a significant area of study. Investigations into the metabolic pathways of purines, including the conversion of specific purine derivatives, provide insights into human biochemistry and potential implications for understanding metabolic disorders. For instance, the study of urinary excretion patterns of purines in normal children and adults sheds light on normal and pathological purine metabolism, which is crucial for diagnosing and managing metabolic and genetic disorders (Perry et al., 1962).

properties

IUPAC Name

7-(2-methoxyethyl)-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-16-10-9(11(19)17(2)13(16)20)18(6-8-22-4)12(15-10)14-5-7-21-3/h5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSDAZJZQUWZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Methoxyethyl)-8-(2-methoxyethylamino)-1,3-dimethylpurine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.